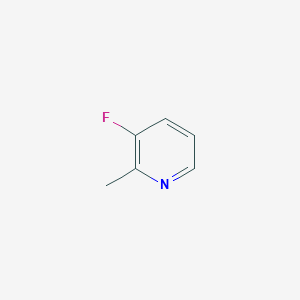

3-Fluoro-2-methylpyridine

Description

The exact mass of the compound 3-Fluoro-2-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIHSZDBTACXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616342 | |

| Record name | 3-Fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15931-15-4 | |

| Record name | 3-Fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Fluoro-2-methylpyridine (CAS 15931-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylpyridine is a fluorinated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its strategic incorporation of a fluorine atom and a methyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Fluoro-2-methylpyridine.

Physicochemical Properties

3-Fluoro-2-methylpyridine is a colorless to yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Fluoro-2-methylpyridine

| Property | Value | Reference |

| CAS Number | 15931-15-4 | [1][2] |

| Molecular Formula | C₆H₆FN | [1][4] |

| Molecular Weight | 111.12 g/mol | [1][4] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Density | 1.077 g/mL | [1][5] |

| Boiling Point | 113.9 - 114 °C at 760 mmHg | [1][3][5] |

| Melting Point | -70 °C | [6] |

| Flash Point | 22.7 - 23 °C | [2][5] |

| Refractive Index | 1.477 | [5] |

| Solubility | Slightly soluble in water. | [7] |

| Purity | ≥99% (GC) | [1] |

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-methylpyridine was not found in the surveyed literature, a plausible synthetic route can be inferred from methodologies used for similar fluorinated pyridine compounds. One common approach involves the fluorination of a corresponding aminopyridine derivative via a Sandmeyer-type reaction (Balz-Schiemann reaction), where the amino group is converted to a diazonium salt and subsequently displaced by fluoride.

A general workflow for a potential synthesis is outlined below.

Caption: Plausible synthetic route for 3-Fluoro-2-methylpyridine.

Note: This represents a generalized pathway, and specific reaction conditions would require optimization.

Applications in Research and Development

3-Fluoro-2-methylpyridine is a versatile intermediate with applications primarily in the pharmaceutical and agrochemical sectors.[3][4]

Pharmaceutical Intermediate

The compound serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4] The introduction of the 3-fluoro-2-methylpyridine moiety can enhance the therapeutic properties of drug candidates, including:

-

Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[2]

-

Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets, such as enzymes and receptors.[2]

-

Modified Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Caption: Workflow of 3-Fluoro-2-methylpyridine in drug development.

Agrochemicals

Similar to its role in pharmaceuticals, 3-Fluoro-2-methylpyridine is used in the synthesis of advanced herbicides and pesticides.[3] The resulting agrochemicals can exhibit improved efficacy and potentially a more favorable environmental profile.[3]

Cholinesterase Reactivators

An interesting application of 3-Fluoro-2-methylpyridine is in the synthesis of fluorine-containing pyridinealdoximes.[8][9] These molecules have potential use as reactivators of cholinesterase enzymes that have been inhibited by organophosphates, such as nerve agents and pesticides.

Organophosphates phosphorylate a serine residue in the active site of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. Oxime-containing compounds can reactivate the inhibited enzyme by removing the phosphoryl group.

Caption: General mechanism of cholinesterase reactivation by an oxime.

Safety and Handling

3-Fluoro-2-methylpyridine is a flammable liquid and vapor and is harmful if swallowed or inhaled.[6] It is toxic in contact with skin and causes severe skin burns and eye damage.[6] It may also cause respiratory irritation.[6]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[6] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[6] |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage.[6] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[6] |

Precautionary Statements (selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Conclusion

3-Fluoro-2-methylpyridine is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique structural features allow for the fine-tuning of molecular properties, leading to the development of more effective and safer products. While detailed experimental data is somewhat limited in publicly accessible sources, the foundational knowledge of its properties and applications provides a strong basis for its use in innovative research and development projects. As with all reactive chemical intermediates, strict adherence to safety protocols is essential when handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]

- 8. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methylpyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] Its strategic incorporation of a fluorine atom onto the pyridine scaffold can profoundly influence the physicochemical and pharmacological properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Fluoro-2-methylpyridine, outlines general experimental protocols for their determination, and discusses its applications in drug discovery.

Physicochemical Properties

The physicochemical properties of 3-Fluoro-2-methylpyridine are crucial for its application in synthetic and medicinal chemistry. While experimental data for some properties are limited, the available information is summarized below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆FN | [2][6] |

| Molecular Weight | 111.12 g/mol | [2][6] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Boiling Point | 114 °C | [2] |

| Density | 1.077 g/mL | [2] |

| Solubility | Slightly soluble in water | [7][8] |

Acidity

The basicity of the pyridine nitrogen is a key parameter influencing its behavior in physiological environments and its potential for forming salts. An experimental pKa value for 3-Fluoro-2-methylpyridine is not available in the cited literature; however, a predicted value has been reported.

| Property | Value | Source |

| pKa (Predicted) | 3.53 ± 0.10 | [7] |

Spectroscopic Data

A comprehensive search of the available scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for 3-Fluoro-2-methylpyridine. Spectroscopic data is available for its isomer, 2-Fluoro-3-methylpyridine, and related compounds, but not for the title compound itself. The lack of published experimental spectra represents a significant data gap for this molecule.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 3-Fluoro-2-methylpyridine are not explicitly described in the literature. However, standard methodologies for characterizing substituted pyridines can be applied.

Determination of Melting and Boiling Points

A generalized workflow for the determination of melting and boiling points is presented below.

Caption: General workflow for melting and boiling point determination.

Determination of pKa

The pKa of a pyridine derivative can be determined experimentally using potentiometric titration.

Caption: Workflow for experimental pKa determination by potentiometric titration.

Synthesis

A specific, validated laboratory synthesis protocol for 3-Fluoro-2-methylpyridine was not found in the reviewed literature. However, a potential synthetic route can be proposed based on a patented method for a structurally related compound, 3-fluoropyridine-2-methanol. This would likely involve the fluorination of an appropriate precursor followed by functional group manipulation. A plausible precursor would be 3-amino-2-methylpyridine.

Caption: Proposed synthetic pathway for 3-Fluoro-2-methylpyridine.

Applications in Drug Development

3-Fluoro-2-methylpyridine serves as a key building block in the synthesis of more complex molecules for pharmaceutical applications.[1][2][3][4][5] The introduction of a fluorine atom at the 3-position of the 2-methylpyridine scaffold can significantly alter the properties of a lead compound in drug discovery.

Modulation of Physicochemical Properties

The strategic placement of fluorine can be used to fine-tune key drug-like properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1]

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[1]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially enhancing binding affinity and potency.[1]

Role as a Synthetic Intermediate

3-Fluoro-2-methylpyridine is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] For instance, it has been used in the synthesis of fluorine-containing pyridinealdoximes, which have potential applications as reactivators of cholinesterase.[7][9] Its unique electronic and steric properties make it a valuable synthon for creating novel drug candidates with improved therapeutic profiles.[5]

Conclusion

3-Fluoro-2-methylpyridine is a valuable chemical entity for the pharmaceutical and agrochemical industries.[2][3] This guide has summarized its key physicochemical properties based on available data. While there are notable gaps in the experimental data, particularly concerning its melting point, experimental pKa, and comprehensive spectroscopic characterization, the provided information and generalized protocols offer a solid foundation for researchers. Further experimental investigation is warranted to fully characterize this important building block and unlock its full potential in the development of new chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-FLUORO-2-METHYLPYRIDINE | 15931-15-4 [amp.chemicalbook.com]

- 8. 3-Fluoro-2-methylpyridine, 98% | Fisher Scientific [fishersci.ca]

- 9. H64705.03 [thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3-Fluoro-2-methylpyridine (CAS No. 15931-15-4), a key building block in the development of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality data from closely related analogs, primarily 3-fluoropyridine, and complements it with established principles of physical organic chemistry and computational chemistry. The strategic placement of the fluorine atom and the methyl group on the pyridine ring significantly influences its electronic properties, reactivity, and ultimately its utility in designing novel bioactive molecules.[1] This document presents a detailed analysis of its molecular geometry, bonding characteristics, and spectroscopic signatures, providing a foundational understanding for researchers in medicinal chemistry and materials science.

Introduction

3-Fluoro-2-methylpyridine is a substituted pyridine derivative with the chemical formula C₆H₆FN.[1][2] Its molecular structure, featuring a fluorine atom at the 3-position and a methyl group at the 2-position of the pyridine ring, imparts unique physicochemical properties that are highly sought after in modern drug discovery. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic profile of drug candidates.[1] This guide aims to provide a detailed understanding of the molecule's structural and electronic characteristics.

Molecular Structure and Geometry

A definitive crystal structure for 3-Fluoro-2-methylpyridine is not publicly available. However, a reasonable approximation of its geometry can be derived from microwave spectroscopy data of 3-fluoropyridine and standard bond lengths and angles for a methyl group attached to an aromatic ring. The pyridine ring is expected to be planar.

Bond Lengths and Angles

The following table summarizes the expected bond lengths and angles for 3-Fluoro-2-methylpyridine, based on data for 3-fluoropyridine. The presence of the adjacent methyl group may cause minor steric and electronic perturbations.

| Parameter | Value (Estimated) | Basis of Estimation |

| Bond Lengths (Å) | ||

| C2-N1 | 1.340 | Based on 3-fluoropyridine |

| C6-N1 | 1.335 | Based on 3-fluoropyridine |

| C2-C3 | 1.385 | Based on 3-fluoropyridine |

| C3-C4 | 1.390 | Based on 3-fluoropyridine |

| C4-C5 | 1.394 | Based on 3-fluoropyridine |

| C5-C6 | 1.394 | Based on 3-fluoropyridine |

| C3-F | 1.355 | Based on 3-fluoropyridine |

| C2-C(methyl) | 1.510 | Standard sp²-sp³ C-C bond |

| C(methyl)-H | 1.090 | Standard C-H bond |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 117.0 | Based on 3-fluoropyridine |

| N1-C2-C3 | 123.5 | Based on 3-fluoropyridine |

| C2-C3-C4 | 118.5 | Based on 3-fluoropyridine |

| C3-C4-C5 | 118.5 | Based on 3-fluoropyridine |

| C4-C5-C6 | 118.5 | Based on 3-fluoropyridine |

| C5-C6-N1 | 124.0 | Based on 3-fluoropyridine |

| F-C3-C2 | 119.0 | Based on 3-fluoropyridine |

| F-C3-C4 | 119.0 | Based on 3-fluoropyridine |

| N1-C2-C(methyl) | 118.0 | Estimated |

| C3-C2-C(methyl) | 120.0 | Estimated |

| H-C(methyl)-H | 109.5 | Standard tetrahedral angle |

Table 1: Estimated Bond Lengths and Angles for 3-Fluoro-2-methylpyridine.

Bonding and Electronic Structure

The bonding in 3-Fluoro-2-methylpyridine is characterized by the aromatic π-system of the pyridine ring, influenced by the inductive and mesomeric effects of the fluorine and methyl substituents.

-

Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the C-F bond and influencing the electron density of the entire ring.

-

Mesomeric Effect: The fluorine atom also possesses lone pairs that can be donated to the aromatic system (+M effect), although this is generally weaker than its inductive effect.

-

Hyperconjugation: The methyl group is an electron-donating group through hyperconjugation (+I effect), which can partially counteract the electron-withdrawing nature of the fluorine atom.

The interplay of these electronic effects modulates the reactivity of the pyridine ring, particularly towards electrophilic and nucleophilic aromatic substitution.

Spectroscopic Properties

Vibrational Spectroscopy (IR and Raman)

The infrared and Raman spectra of 3-Fluoro-2-methylpyridine are expected to exhibit characteristic vibrational modes of the substituted pyridine ring and the methyl group. A study on 2-fluoro- and 3-fluoropyridine provides a basis for the assignment of the ring vibrations.[3][4]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| C=C and C=N stretching | 1400 - 1650 | Aromatic ring stretching vibrations. |

| C-H in-plane bending | 1000 - 1300 | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |

| C-F stretching | 1200 - 1300 | Stretching vibration of the carbon-fluorine bond.[3] |

| Ring breathing modes | 990 - 1050 | Symmetric expansion and contraction of the pyridine ring. |

| C-H out-of-plane bending | 700 - 900 | Bending vibrations of the aromatic C-H bonds out of the plane of the ring. |

Table 2: Expected Vibrational Frequencies for 3-Fluoro-2-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for the structural elucidation of 3-Fluoro-2-methylpyridine.

-

¹H NMR: The proton NMR spectrum is expected to show three signals for the aromatic protons and one signal for the methyl protons. The chemical shifts will be influenced by the positions of the fluorine and methyl groups.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. Long-range couplings to the protons on the ring are also expected.

Experimental Protocols

Synthesis

A common route for the synthesis of 3-halopyridines involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction. For 3-Fluoro-2-methylpyridine, this would likely involve the following steps:

-

Diazotization: 3-Amino-2-methylpyridine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like fluoroboric acid) at low temperatures to form the diazonium salt.

-

Fluoro-dediazoniation (Balz-Schiemann reaction): The diazonium tetrafluoroborate salt is then thermally decomposed to yield 3-Fluoro-2-methylpyridine.

A general protocol for the synthesis of 3-substituted pyridines via ortho-lithiation of 3-halopyridines has also been described and could potentially be adapted.[5]

Spectroscopic Analysis

-

NMR Spectroscopy: A sample of 3-Fluoro-2-methylpyridine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.

-

Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two KBr or NaCl plates, and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Raman Spectroscopy: The liquid sample is placed in a glass capillary tube, and the Raman spectrum is excited using a laser source (e.g., 532 nm or 785 nm) and recorded with a suitable spectrometer.

Visualizations

Molecular Structure

Caption: 2D molecular structure of 3-Fluoro-2-methylpyridine.

General Workflow for Characterization

Caption: A generalized workflow for the synthesis and characterization of 3-Fluoro-2-methylpyridine.

Conclusion

3-Fluoro-2-methylpyridine is a molecule of significant interest in the fields of medicinal chemistry and materials science. While direct experimental data on its detailed molecular structure and spectroscopic properties are limited, this guide provides a robust, data-driven overview based on closely related compounds and established chemical principles. The electronic interplay between the fluorine and methyl substituents on the pyridine ring is key to its utility as a versatile synthetic building block. Further experimental and computational studies are warranted to provide a more precise characterization of this important molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical Stability of 3-Fluoro-2-methylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methylpyridine is a key structural motif in medicinal chemistry and materials science, valued for the unique properties conferred by its fluorine and methyl substituents. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of parent compounds.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assessing the stability of 3-Fluoro-2-methylpyridine. It outlines detailed protocols for computational analysis of its thermodynamic and kinetic stability, as well as a framework for experimental stability testing under forced degradation conditions as stipulated by ICH guidelines. This document is intended to serve as a resource for researchers and professionals engaged in the development of novel molecules incorporating the 3-fluoro-2-methylpyridine scaffold.

Introduction to 3-Fluoro-2-methylpyridine

3-Fluoro-2-methylpyridine (CAS No. 15931-15-4) is a colorless to yellow liquid with a molecular formula of C₆H₆FN and a molecular weight of 111.12 g/mol .[1][2][3] Its utility as a versatile building block in organic synthesis stems from the influence of the fluorine atom on the electronic distribution and reactivity of the pyridine ring.[1] This strategic fluorination is a common tactic in drug design to enhance metabolic stability and improve the overall pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2][4] Beyond pharmaceuticals, this compound also finds applications in the agrochemical and material science sectors.[1][2] Understanding the intrinsic stability of this molecule is paramount for predicting its behavior in various chemical environments and for the development of robust formulations.

Theoretical Stability Assessment

A thorough in-silico evaluation of 3-Fluoro-2-methylpyridine provides foundational insights into its inherent stability. This involves the calculation of thermodynamic properties to determine its relative energy and the investigation of the rotational barrier of the methyl group, which can influence its conformational dynamics and interactions.

Computational Methodology

Density Functional Theory (DFT) is a robust method for predicting the thermodynamic properties, stability, and reactivity of organic molecules.[5] The following protocol outlines a typical computational workflow for assessing the stability of 3-Fluoro-2-methylpyridine.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

-

Geometry Optimization: The molecular structure of 3-Fluoro-2-methylpyridine is optimized using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[6] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the necessary data to compute thermodynamic properties.

-

Thermodynamic Properties Calculation: From the frequency calculations, key thermodynamic parameters such as the enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (S) are determined.[5] These values indicate the thermodynamic stability of the molecule.

-

Conformational Analysis: The rotational barrier of the methyl group is investigated by performing a scan of the potential energy surface. This involves rotating the methyl group in small increments (e.g., 10-15 degrees) and calculating the energy at each step. This analysis reveals the most stable conformation and the energy required to rotate the methyl group, which can be important for understanding its interactions in different environments.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. japsonline.com [japsonline.com]

- 3. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www3.paho.org [www3.paho.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ijamscr.com [ijamscr.com]

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 3-Fluoro-2-methylpyridine

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical evolution and synthetic methodologies for 3-Fluoro-2-methylpyridine, a critical intermediate in modern medicinal chemistry.

Abstract

3-Fluoro-2-methylpyridine, also known as 3-fluoro-2-picoline, has emerged as a pivotal structural motif in the design and synthesis of a wide array of pharmaceutical agents and agrochemicals.[1][2] Its unique electronic properties, conferred by the strategic placement of a fluorine atom on the pyridine ring, significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 3-Fluoro-2-methylpyridine, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

Introduction: The Rise of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can dramatically alter the biological activity of a compound.[3] When introduced into a pyridine ring, these effects are particularly pronounced, making fluorinated pyridines highly sought-after intermediates in the pharmaceutical and agrochemical industries. 3-Fluoro-2-methylpyridine (CAS 15931-15-4) is a prime example of such a valuable building block, appearing as a colorless liquid with a molecular weight of 111.12 g/mol .[3][4]

Historical Perspective: The Quest for Efficient Fluorination

Over the decades, synthetic chemists have developed a range of alternative and complementary methods for the synthesis of 3-Fluoro-2-methylpyridine and its derivatives. These can be broadly categorized as:

-

Diazotization and Fluorination (Balz-Schiemann type reactions)

-

Halogen Exchange (Halex) Reactions

-

Direct C-H Fluorination

The evolution of these methods reflects a continuous drive towards milder reaction conditions, higher yields, greater functional group tolerance, and improved safety profiles.

Key Synthetic Methodologies

This section provides a detailed examination of the principal synthetic routes to 3-Fluoro-2-methylpyridine, complete with experimental protocols and comparative data.

The Balz-Schiemann Reaction: A Classic Approach

The Balz-Schiemann reaction remains a widely practiced method for the synthesis of 3-Fluoro-2-methylpyridine, starting from the readily available 3-amino-2-methylpyridine. The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired product.[5][7]

Reaction Scheme:

Figure 1: The Balz-Schiemann reaction pathway for the synthesis of 3-Fluoro-2-methylpyridine.

Experimental Protocol (Adapted from general Balz-Schiemann procedures):

-

Diazotization: 3-Amino-2-methylpyridine is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at a low temperature (typically 0-5 °C).

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt is usually observed as a precipitate.

-

Isolation: The precipitated diazonium salt is collected by filtration and washed with a cold solvent (e.g., cold water, then diethyl ether) and dried under vacuum.

-

Thermal Decomposition: The dry diazonium salt is heated, often in an inert, high-boiling solvent or neat, until the evolution of nitrogen gas ceases.

-

Purification: The resulting crude 3-Fluoro-2-methylpyridine is purified by distillation or chromatography.

Quantitative Data Summary:

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-Amino-2-methylpyridine | 1. NaNO₂, HBF₄2. Heat | Diazotization: 0-5Decomposition: Varies | Varies | Moderate to Good | [5][7] |

Halogen Exchange (Halex) Reactions

Halogen exchange provides an alternative route to 3-Fluoro-2-methylpyridine, typically involving the displacement of a chlorine or bromine atom with fluoride. This method often utilizes alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures.

Reaction Scheme:

Figure 2: Halogen exchange reaction for the synthesis of 3-Fluoro-2-methylpyridine.

Experimental Protocol (General Procedure):

-

Reaction Setup: A mixture of 3-chloro-2-methylpyridine, an excess of a fluoride source (e.g., spray-dried KF), and a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane) is prepared in a reaction vessel.

-

Heating: The mixture is heated to a high temperature (typically 150-250 °C) for several hours with vigorous stirring.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by distillation.

Quantitative Data Summary:

| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Chloro-2-methylpyridine | KF | DMSO | 180-220 | 12-24 | Moderate |

| 3-Bromo-2-methylpyridine | CsF | Sulfolane | 150-200 | 8-16 | Good |

Direct C-H Fluorination: A Modern Approach

More recent advancements in fluorination chemistry have led to the development of methods for the direct conversion of C-H bonds to C-F bonds. These reactions often employ electrophilic fluorinating agents and can offer improved regioselectivity and functional group compatibility compared to traditional methods. Reagents like Selectfluor® have been used for the fluorination of pyridine derivatives.[3]

Reaction Scheme:

Figure 3: Direct C-H fluorination approach to 3-Fluoro-2-methylpyridine.

Experimental Protocol (Conceptual):

-

Reaction Setup: 2-Methylpyridine is dissolved in a suitable solvent, often a non-polar organic solvent or a fluorous solvent.

-

Addition of Reagents: An electrophilic fluorinating agent (e.g., Selectfluor®) and potentially a catalyst are added to the solution.

-

Reaction Conditions: The reaction is typically stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a set period.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as chromatography.

Quantitative Data Summary:

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Methylpyridine | Selectfluor® | Metal-based catalyst | Acetonitrile | 25-80 | Varies |

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key synthetic methods discussed.

Figure 4: Experimental workflow for the Balz-Schiemann synthesis of 3-Fluoro-2-methylpyridine.

Figure 5: Experimental workflow for the Halogen Exchange synthesis of 3-Fluoro-2-methylpyridine.

Conclusion and Future Outlook

The synthesis of 3-Fluoro-2-methylpyridine has evolved significantly from its reliance on the classical Balz-Schiemann reaction to the advent of more modern and efficient methodologies. While the Balz-Schiemann and Halex reactions remain industrially relevant, ongoing research into direct C-H fluorination holds the promise of more sustainable and atom-economical routes. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient and cost-effective production of this vital pharmaceutical intermediate. The continued development of novel fluorination techniques will undoubtedly expand the synthetic toolbox for accessing 3-Fluoro-2-methylpyridine and other valuable fluorinated heterocycles, further fueling innovation in medicine and agriculture.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to 3-Fluoro-2-methylpyridine: Synonyms, Nomenclature, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details its nomenclature, physicochemical properties, a plausible experimental protocol for its synthesis, and a visual representation of its synthetic workflow.

Nomenclature and Synonyms

3-Fluoro-2-methylpyridine is a fluorinated heterocyclic compound with a distinct substitution pattern on the pyridine ring. Proper identification is crucial for researchers and chemists.

The systematic and common identifiers for this compound are:

-

Systematic IUPAC Name: 3-Fluoro-2-methylpyridine[1]

-

Common Synonyms: 3-Fluoro-2-picoline, 2-Methyl-3-fluoropyridine[2]

Physicochemical Properties

The strategic placement of a fluorine atom on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[3] The incorporation of a fluorinated pyridine moiety can enhance metabolic stability, binding affinity to target proteins, and lipophilicity in drug candidates.[3] Below is a summary of its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₆H₆FN | [1][2] |

| Molecular Weight | 111.12 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Density | 1.077 g/mL | [2] |

| Boiling Point | 114 °C | [2] |

| InChIKey | IRIHSZDBTACXCT-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(F)C=CC=N1 | [1] |

Experimental Protocol: Synthesis via Balz-Schiemann Reaction

The synthesis of 3-Fluoro-2-methylpyridine can be achieved from its corresponding amine, 2-Amino-3-methylpyridine, through the Balz-Schiemann reaction. This classic method for introducing fluorine to an aromatic ring involves diazotization of an amine followed by thermal decomposition of the resulting diazonium salt.

Materials:

-

2-Amino-3-methylpyridine

-

Fluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization:

-

In a flask maintained at 0-5 °C using an ice bath, dissolve 2-Amino-3-methylpyridine in a solution of fluoroboric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the low temperature. The addition should be controlled to prevent a rapid rise in temperature.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

-

-

Isolation of the Diazonium Salt:

-

The resulting diazonium salt precipitate is collected by filtration.

-

Wash the collected solid with cold water, followed by a small amount of cold diethyl ether to remove impurities.

-

Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

-

Thermal Decomposition (Fluoro-dediazoniation):

-

Gently heat the dry diazonium tetrafluoroborate salt in a suitable flask. The decomposition will lead to the evolution of nitrogen gas and boron trifluoride, yielding the crude 3-Fluoro-2-methylpyridine.

-

The crude product can be collected by distillation.

-

-

Purification:

-

The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The final product can be further purified by fractional distillation to obtain high-purity 3-Fluoro-2-methylpyridine.

-

Synthetic Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis of 3-Fluoro-2-methylpyridine using the Balz-Schiemann reaction.

This technical guide provides essential information for researchers working with 3-Fluoro-2-methylpyridine. Its unique properties and role as a synthetic intermediate underscore its importance in the ongoing development of new molecules in the pharmaceutical and agrochemical industries.

References

Electronic Effects of Fluorine on the Pyridine Ring in 3-Fluoro-2-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituent on the pyridine ring in 3-Fluoro-2-methylpyridine. The strategic placement of a fluorine atom at the 3-position, adjacent to a methyl group at the 2-position, imparts unique electronic properties that significantly influence the molecule's reactivity, basicity, and utility as a building block in medicinal chemistry. This document explores the interplay of inductive and resonance effects, presents key quantitative data, outlines detailed experimental protocols for characterization, and discusses the implications for drug design and development.

Introduction

3-Fluoro-2-methylpyridine is a valuable heterocyclic intermediate increasingly utilized in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2][3] The introduction of a fluorine atom onto the pyridine scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties.[1][4] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and basicity (pKa).[1] Understanding the electronic influence of the fluorine atom in 3-Fluoro-2-methylpyridine is crucial for predicting its reactivity and effectively employing it in synthetic strategies.

Electronic Effects of Substituents

The electronic landscape of the pyridine ring in 3-Fluoro-2-methylpyridine is primarily dictated by the interplay of the inductive and resonance effects of both the fluorine and methyl substituents.

Fluorine Substituent (3-position)

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect polarizes the sigma (σ) bonds, pulling electron density away from the pyridine ring through the C-F bond. This leads to a general decrease in electron density across the ring, particularly at the carbon atom to which it is attached (C3).

-

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the pyridine ring. This electron-donating resonance effect increases electron density at the ortho and para positions relative to the fluorine atom. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, this resonance effect is relatively weak compared to its strong inductive effect.

Methyl Substituent (2-position)

-

Inductive Effect (+I): The methyl group is an electron-donating group through a positive inductive effect, pushing electron density into the pyridine ring.

-

Hyperconjugation: The methyl group can also donate electron density through hyperconjugation, which involves the overlap of the C-H σ bonds with the π-system of the ring.

The combination of these effects in 3-Fluoro-2-methylpyridine results in a complex electronic distribution that governs its chemical behavior.

Quantitative Data

The electronic effects of the substituents can be quantified through various parameters, including pKa values and Hammett constants. While experimental data for 3-Fluoro-2-methylpyridine is limited, predictions and data from analogous compounds provide valuable insights.

| Parameter | Value | Source/Method | Notes |

| pKa | 3.53 ± 0.10 | Predicted[5] | The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa ≈ 5.94).[6] |

| Hammett Constant (σ) of 3-Fluoro | σ_meta_ = 0.34 | Experimental (for benzene systems) | Reflects the electron-withdrawing nature of fluorine at the meta position. |

| Hammett Constant (σ) of 2-Methyl | σ_ortho_ ≈ -0.17 | Experimental (for benzene systems) | Reflects the electron-donating nature of the methyl group at the ortho position. |

Note: Hammett constants are typically measured in benzene systems and serve as an approximation for pyridine systems.

Reactivity

The electronic modifications induced by the fluorine and methyl groups have a profound impact on the reactivity of the pyridine ring in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The strong inductive effect of the fluorine atom deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[7] This is particularly pronounced at positions ortho and para to the fluorine. In 3-Fluoro-2-methylpyridine, the fluorine itself can act as a leaving group in SNAr reactions, a common strategy in the synthesis of substituted pyridines.[8] The rate of these reactions is often faster with a fluorine leaving group compared to other halogens due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.[8]

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. The electron-withdrawing fluorine atom further deactivates the ring, making electrophilic aromatic substitution challenging. When forced, substitution is predicted to occur at the positions of relatively higher electron density, which are influenced by both the ring nitrogen and the substituents.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the pKa of a pyridine derivative.[3][5]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. nbinno.com [nbinno.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Fluoro-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methylpyridine is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its specific fluorine and methyl substitution pattern on the pyridine ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and drug development. This guide provides a comprehensive overview of the spectroscopic properties of 3-Fluoro-2-methylpyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and tabulated spectral data are presented to facilitate its application in research and development.

Introduction

3-Fluoro-2-methylpyridine (CAS No: 15931-15-4, Molecular Formula: C₆H₆FN, Molecular Weight: 111.12 g/mol ) is a fluorinated pyridine derivative with significant potential in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a valuable modification in drug design.[3] This document serves as a technical resource for the spectroscopic characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-2-methylpyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 9.0, J(H4-H6) ≈ 1.5 |

| H-5 | 7.00 - 7.20 | ddd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0, J(H5-F) ≈ 2.0 |

| H-6 | 8.00 - 8.20 | dm | J(H6-H5) ≈ 5.0, J(H6-F) ≈ 1.0 |

| CH₃ | 2.40 - 2.60 | d | J(CH3-F) ≈ 3.0 |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-2-methylpyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| C-2 | 145 - 150 | d, J(C2-F) ≈ 15 |

| C-3 | 155 - 160 | d, J(C3-F) ≈ 240 |

| C-4 | 120 - 125 | d, J(C4-F) ≈ 20 |

| C-5 | 125 - 130 | d, J(C5-F) ≈ 5 |

| C-6 | 140 - 145 | d, J(C6-F) ≈ 3 |

| CH₃ | 15 - 20 | d, J(CH3-F) ≈ 4 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-2-methylpyridine is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The data below is representative of a typical fluorinated pyridine derivative.

Table 3: Representative IR Absorption Bands for 3-Fluoro-2-methylpyridine

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Methyl C-H stretch |

| 1600 - 1580 | C=C and C=N ring stretching |

| 1480 - 1450 | C=C and C=N ring stretching |

| 1250 - 1200 | C-F stretch |

| 850 - 750 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry of 3-Fluoro-2-methylpyridine will provide information on its molecular weight and fragmentation pattern.

Table 4: Expected Mass Spectrometry Data for 3-Fluoro-2-methylpyridine

| m/z | Ion |

| 111 | [M]⁺ (Molecular Ion) |

| 110 | [M-H]⁺ |

| 96 | [M-CH₃]⁺ |

| 84 | [M-HCN]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3-Fluoro-2-methylpyridine in a non-polar solvent is expected to exhibit absorption bands characteristic of the pyridine chromophore.

Table 5: Expected UV-Vis Absorption Data for 3-Fluoro-2-methylpyridine

| Wavelength (λmax, nm) | Transition |

| ~260 | π → π |

| ~280 | n → π |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Fluoro-2-methylpyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 30-200.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 3-Fluoro-2-methylpyridine in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Record the sample spectrum over a wavelength range of 200-400 nm.

-

Visualizations

Caption: General workflow for the spectroscopic characterization of 3-Fluoro-2-methylpyridine.

Caption: Logical flow for NMR-based structural analysis.

Conclusion

The spectroscopic characterization of 3-Fluoro-2-methylpyridine is essential for its effective utilization in research and development. This guide provides a foundational understanding of its expected spectral properties and outlines standard experimental procedures for their acquisition. While the provided NMR data is predictive, it offers a strong basis for the interpretation of experimental results. Researchers are encouraged to acquire experimental data for their specific samples to ensure accurate characterization.

References

The Solubility Profile of 3-Fluoro-2-methylpyridine: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility and Solvent Compatibility of 3-Fluoro-2-methylpyridine for Researchers, Scientists, and Drug Development Professionals.

Abstract

3-Fluoro-2-methylpyridine (CAS No. 15931-15-4) is a key building block in the synthesis of pharmaceuticals and agrochemicals. An understanding of its solubility and solvent compatibility is critical for its effective use in various synthetic and formulation processes. This technical guide provides a comprehensive overview of the available solubility data for 3-Fluoro-2-methylpyridine, outlines detailed experimental protocols for its determination, and discusses the solubility of structurally related compounds to provide a broader context for its behavior in different solvent systems.

Introduction

3-Fluoro-2-methylpyridine, also known as 3-fluoro-2-picoline, is a fluorinated pyridine derivative with a molecular formula of C₆H₆FN and a molecular weight of 111.12 g/mol . The presence of the fluorine atom and the methyl group on the pyridine ring significantly influences its physicochemical properties, including its solubility, which in turn impacts reaction kinetics, purification, and formulation. This guide aims to provide researchers and drug development professionals with a thorough understanding of the solubility characteristics of this versatile intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2-methylpyridine is presented in Table 1.

Table 1: Physicochemical Properties of 3-Fluoro-2-methylpyridine

| Property | Value | Reference |

| CAS Number | 15931-15-4 | |

| Molecular Formula | C₆H₆FN | |

| Molecular Weight | 111.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 114 °C | |

| Density | 1.077 g/mL | |

| pKa | 3.53 ± 0.10 (Predicted) |

Solubility of 3-Fluoro-2-methylpyridine

Qualitative Solubility Data

Solubility in Context: Structurally Related Compounds

To better understand the potential solubility profile of 3-Fluoro-2-methylpyridine, it is useful to consider the solubility of its parent compound, pyridine, and other fluorinated methylpyridines.

-

Pyridine: Pyridine (C₅H₅N) is miscible with water and most organic solvents[3]. Its solubility in water is attributed to the ability of the nitrogen atom to form hydrogen bonds with water molecules[4].

-

2-Fluoro-3-methylpyridine: This isomer of 3-Fluoro-2-methylpyridine is noted to have enhanced reactivity and solubility in various organic solvents, a property attributed to the fluorine substitution[5]. While quantitative data is not provided, this suggests that fluorinated methylpyridines, in general, may exhibit good solubility in organic media.

Based on the principle of "like dissolves like," it can be inferred that 3-Fluoro-2-methylpyridine, as a polar aprotic molecule, is likely to be soluble in a range of common organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of 3-Fluoro-2-methylpyridine in various solvents.

Objective: To determine the saturation concentration of 3-Fluoro-2-methylpyridine in a specific solvent at a controlled temperature.

Materials:

-

3-Fluoro-2-methylpyridine (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 3-Fluoro-2-methylpyridine to a known volume of the solvent in a sealed vial. The presence of a distinct second phase (undissolved liquid) should be visible.

-

Prepare several replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Determine the mass of the collected filtrate.

-

Quantify the concentration of 3-Fluoro-2-methylpyridine in the filtrate using a pre-validated analytical method such as GC-FID. A calibration curve should be prepared using standard solutions of 3-Fluoro-2-methylpyridine in the same solvent.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the quantified concentration in the saturated solution.

-

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for 3-Fluoro-2-methylpyridine is not extensively documented, its characterization as "slightly soluble in water" and the properties of structurally similar compounds suggest its miscibility with a range of organic solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust method for determination. A thorough understanding and experimental verification of the solubility of 3-Fluoro-2-methylpyridine are crucial for optimizing its use in research and development, particularly in the pharmaceutical and agrochemical industries.

References

Quantum Chemical Calculations for 3-Fluoro-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Its electronic properties, reactivity, and spectroscopic characteristics, influenced by the presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group, make it a valuable scaffold in the design of novel chemical entities.[1][3] Quantum chemical calculations provide a powerful in-silico approach to elucidate the molecular properties of such compounds, offering insights that can guide synthesis and experimental studies.[4]

This technical guide outlines the theoretical background and a generalized computational protocol for conducting quantum chemical calculations on 3-Fluoro-2-methylpyridine. While specific experimental and computational data for this molecule are not extensively published, this document presents a robust, generalized methodology based on established practices for similar pyridine derivatives.[4][5][6]

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a range of molecular properties.[4] Key parameters that are typically investigated include:

-

Optimized Molecular Geometry: The three-dimensional arrangement of atoms in the molecule corresponding to a minimum on the potential energy surface. This provides data on bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Theoretical prediction of the infrared (IR) and Raman spectra.[7] These calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[8][9] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.[8][10] A smaller gap generally suggests higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface of the molecule. The MEP map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting intermolecular interactions and reaction sites.[8][11]

Generalized Computational Methodology

The following protocol describes a standard approach for performing quantum chemical calculations on 3-Fluoro-2-methylpyridine, based on methods widely applied to similar heterocyclic compounds.[4][6]

1. Molecular Structure Input and Optimization:

-

The initial 3D structure of 3-Fluoro-2-methylpyridine is generated using a molecular builder.

-

Geometry optimization is then performed to find the lowest energy conformation. A widely used and reliable method for this is DFT with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4]

-

A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide a good balance between accuracy and computational cost.[4][6]

2. Frequency Calculations:

-

Following geometry optimization, vibrational frequency calculations are carried out at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated frequencies can be compared with experimental IR and Raman spectra for validation.[7]

3. Electronic Property Calculations:

-

Using the optimized geometry, electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated.

-

These calculations provide insights into the molecule's electronic structure and reactivity.[8]

Software: A standard software package for these calculations is Gaussian, with the results often visualized using GaussView.[4][6]

Data Presentation

The quantitative results from these calculations are typically summarized in tables for clarity and ease of comparison. Below are illustrative templates for presenting the calculated data for 3-Fluoro-2-methylpyridine.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.39 |

| C3-F | 1.35 | |

| C2-N1 | 1.34 | |

| C2-C7(H3) | 1.51 | |

| Bond Angle (°) | C6-N1-C2 | 117.5 |

| N1-C2-C3 | 122.0 | |

| F-C3-C2 | 119.0 | |

| Dihedral Angle (°) | F-C3-C4-C5 | 180.0 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Selected Vibrational Frequencies (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | C-H stretching |

| ~1600 | C=C aromatic stretching |

| ~1450 | C-H bending |

| ~1250 | C-F stretching |

Note: These are typical frequency ranges for the assigned vibrations.

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Note: These are hypothetical values for illustrative purposes.

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical computational workflow.

Caption: Molecular structure of 3-Fluoro-2-methylpyridine.

Caption: Generalized workflow for DFT analysis of pyridine derivatives.

Conclusion

Quantum chemical calculations, particularly DFT, offer a robust framework for characterizing the structural, spectroscopic, and electronic properties of 3-Fluoro-2-methylpyridine. By following a systematic computational protocol, researchers can obtain valuable data to understand the molecule's behavior and guide its application in drug development and materials science. The methodologies and data presentation formats outlined in this guide provide a template for conducting and reporting such theoretical investigations, fostering a deeper understanding of this and related heterocyclic compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method | MDPI [mdpi.com]

- 8. irjweb.com [irjweb.com]

- 9. ripublication.com [ripublication.com]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. irjweb.com [irjweb.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-2-methylpyridine from Quinolinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the multi-step synthesis of 3-Fluoro-2-methylpyridine, a valuable building block in medicinal chemistry and agrochemical development. The described synthetic route commences with the readily available and cost-effective starting material, quinolinic acid.

3-Fluoro-2-methylpyridine serves as a crucial intermediate for introducing fluorinated pyridine moieties into drug candidates, a strategy often employed to enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity for optimized pharmacokinetic profiles.[1] Its applications extend to the agrochemical sector and the development of specialized materials.[1][2][3]

The following protocol is based on a patented synthetic pathway for the closely related intermediate, 3-fluoropyridine-2-methanol, starting from quinolinic acid.[4] This is followed by a proposed two-step conversion of the alcohol functionality to the desired methyl group, a standard transformation in organic synthesis.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that yields are based on literature values and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Product | Reagents | Solvent(s) | Yield (%) |

| 1 | Anhydrization | Quinolinic acid | Quinolinic anhydride | Thionyl chloride | 1,2-Dichloroethane | High |

| 2 | Esterification | Quinolinic anhydride | 3-Carboxy-2-pyridinecarboxylic acid isopropyl ester | Isopropanol | Isopropanol, Ethyl acetate | 87.19[4] |

| 3 | Ammoniation | 3-Carboxy-2-pyridinecarboxylic acid isopropyl ester | 3-Amino-2-pyridinecarboxylic acid isopropyl ester | Not specified (likely Hofmann or Curtius rearrangement) | t-Butanol, Ethyl acetate | - |

| 4 | Amino Fluorination (Balz-Schiemann type) | 3-Amino-2-pyridinecarboxylic acid isopropyl ester | 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester | Pyridinium poly(hydrogen fluoride), Sodium nitrite | - | - |

| 5 | Ester Reduction | 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester | 3-Fluoropyridine-2-methanol | Sodium borohydride, Anhydrous calcium chloride | Methanol | 82.96[4] |

| 6 | Chlorination of Alcohol | 3-Fluoropyridine-2-methanol | 2-(Chloromethyl)-3-fluoropyridine | Thionyl chloride | Dichloromethane | High |

| 7 | Reduction of Chloride | 2-(Chloromethyl)-3-fluoropyridine | 3-Fluoro-2-methylpyridine | Zinc, Acetic acid | Acetic acid | High |

Experimental Protocols

Step 1: Synthesis of Quinolinic Anhydride

-

To a solution of quinolinic acid in 1,2-dichloroethane, add thionyl chloride dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 16 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain quinolinic anhydride.

Step 2: Synthesis of 3-Carboxy-2-pyridinecarboxylic acid isopropyl ester

-

Dissolve quinolinic anhydride in isopropanol in a four-neck flask equipped with a thermometer, a constant pressure dropping funnel, and a mechanical stirrer.

-

Heat the mixture to 85°C and stir under reflux for 16 hours.

-

Evaporate the solvent under reduced pressure.

-

Add ethyl acetate and heat to reflux for 30 minutes.

-

Cool the mixture to approximately 15°C to induce crystallization.

-

Collect the white solid product by suction filtration.[4]

Step 3: Synthesis of 3-Amino-2-pyridinecarboxylic acid isopropyl ester

Note: The patent mentions ammoniation. A likely method is a Hofmann or Curtius rearrangement of the corresponding amide or acyl azide, respectively. The following is a generalized protocol for a Hofmann rearrangement.

-

Convert the carboxylic acid of 3-carboxy-2-pyridinecarboxylic acid isopropyl ester to the corresponding amide using a standard amidation procedure (e.g., reaction with thionyl chloride followed by ammonia).

-

Dissolve the resulting amide in a suitable solvent such as t-butanol.

-

Treat the amide with a solution of sodium hypobromite or sodium hypochlorite, prepared in situ from bromine or chlorine and sodium hydroxide, at a low temperature (e.g., 0°C).

-

Warm the reaction mixture to effect the rearrangement to the amine.

-

Extract the product with ethyl acetate.

Step 4: Synthesis of 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester (Amino Fluorination)

Note: The patent specifies a hydropyridine fluoride process, which is a variation of the Balz-Schiemann reaction.

-

Dissolve 3-amino-2-pyridinecarboxylic acid isopropyl ester in pyridinium poly(hydrogen fluoride).

-

Cool the mixture to a low temperature (e.g., 0°C).

-

Add a solution of sodium nitrite portion-wise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

Step 5: Synthesis of 3-Fluoropyridine-2-methanol (Ester Reduction)

-

Dissolve 3-fluoro-2-pyridinecarboxylic acid isopropyl ester and anhydrous calcium chloride in methanol.

-

Add sodium borohydride in portions at 0°C.

-

After the addition is complete, heat the mixture to reflux and stir until the reaction is complete.

-

Cool the reaction mixture and add water.

-

Adjust the pH to 7-8 with sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.[4]

Step 6: Synthesis of 2-(Chloromethyl)-3-fluoropyridine

-

Dissolve 3-fluoropyridine-2-methanol in dichloromethane.

-